6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and drug development. This compound features a pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of a morpholino group and a sulfamoylphenyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloropyrimidine with morpholine to introduce the morpholino group. This is followed by the introduction of the sulfamoylphenyl group through a nucleophilic substitution reaction using 4-aminobenzenesulfonamide. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green synthesis methods, which use environmentally friendly solvents and conditions, are also being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of viral proteases.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, preventing its normal function. In the case of SARS-CoV-2 main protease, the compound inhibits the protease’s activity, thereby blocking viral replication. The binding affinity and specificity are influenced by the compound’s structural features, such as the morpholino and sulfamoylphenyl groups .
Comparison with Similar Compounds
Similar Compounds
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile: Known for its anti-inflammatory and COX-2 inhibitory properties.
Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: Investigated for its potential as a SARS-CoV-2 protease inhibitor.
Uniqueness
6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its potential as a versatile enzyme inhibitor and its promising antiviral activity make it a compound of significant interest in drug development .
Properties
IUPAC Name |
6-morpholin-4-yl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c16-25(22,23)12-3-1-11(2-4-12)19-15(21)13-9-14(18-10-17-13)20-5-7-24-8-6-20/h1-4,9-10H,5-8H2,(H,19,21)(H2,16,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEJSBSOXXWGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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